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Compound of Interest |

Compound Name: 4-Isopropenylphenol
CAS No.: 64054-77-9
Cat. No.: B7838621
Get Quote
. J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Isopropenylphenol (CAS No. 4286-23-1), a key intermediate in various chemical syntheses.
The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with generalized experimental protocols for these analytical
techniques.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for 4-lsopropenylphenol. Due to
the limited availability of freely accessible, detailed peak lists, the information provided is a
combination of data reported in chemical databases and expected values based on the
compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4-
Isopropenylphenol, both *H and 3C NMR provide characteristic signals corresponding to the
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phenolic and isopropenyl moieties.
1H NMR (Proton NMR) Data

The *H NMR spectrum of 4-Isopropenylphenol is expected to show distinct signals for the
aromatic protons, the vinyl protons, the methyl protons, and the phenolic hydroxyl proton. The
chemical shifts are influenced by the solvent used for analysis.

Expected Chemical

Proton Assignment _ Multiplicity Integration
Shift (8, ppm)
Phenolic OH 45-6.0 Singlet (broad) 1H
Aromatic H (ortho to
6.7-6.9 Doublet 2H
OH)
Aromatic H (meta to
72-74 Doublet 2H
OH)
Vinyl H (=CHz) 50-54 Singlet 1H
Vinyl H (=CHz2) 49-52 Singlet 1H
Methyl H (-CHs) 21-23 Singlet 3H

13C NMR (Carbon NMR) Data

The 3C NMR spectrum provides information on the carbon framework of the molecule.
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Carbon Assignment

Expected Chemical Shift (3, ppm)

Phenolic C-OH 154 - 156
Aromatic C (ipso to isopropenyl) 130 - 133
Aromatic CH (ortho to OH) 115-117
Aromatic CH (meta to OH) 127 - 129
Vinylic quat. C (-C=) 141 - 143
Vinylic CHz (=CHz) 110 - 112
Methyl C (-CHs) 21-23

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-Isopropenylphenol is characterized by the following absorption bands:

Expected Wavenumber

Vibrational Mode Intensity
(cm~1)

O-H stretch (phenolic) 3200 - 3600 Strong, Broad

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic/vinylic) 2850 - 3000 Medium

C=C stretch (aromatic) 1500 - 1600 Medium-Strong

C=C stretch (vinylic) 1630 - 1650 Medium

C-0O stretch (phenolic) 1200 - 1260 Strong

=C-H bend (vinylic) 890 - 910 Strong

C-H bend (aromatic) 800 - 850 Strong

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, allowing for the determination of its molecular weight and elemental composition.
For 4-Isopropenylphenol (CoH100), the molecular weight is 134.17 g/mol .

Electron lonization (El) Mass Spectrum

m/z Relative Intensity (%) Assignment

134 High [M]* (Molecular lon)
119 High [M - CHs]*

91 Medium [C7H7]* (Tropylium ion)
65 Medium [CsHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific instrument parameters may vary.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Isopropenylphenol in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in an NMR tube.

e Instrument Setup:
o Use a standard NMR spectrometer (e.g., 300-500 MHz).
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal resolution.

e 'H NMR Acquisition:

o Acquire the spectrum using a standard pulse sequence.
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o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

o Use a sufficient number of scans to obtain a good signal-to-noise ratio.

o Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o Integrate the signals and reference the spectrum to the residual solvent peak or an
internal standard (e.g., TMS).

e 13C NMR Acquisition:

[e]

Acquire the spectrum using a proton-decoupled pulse sequence.

o

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160
ppm).

o

A larger number of scans is typically required compared to *H NMR.

[¢]

Process the data similarly to the *H NMR spectrum.

FT-IR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of solid 4-Isopropenylphenol directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Sample Preparation (KBr Pellet):

o Grind a small amount of 4-Isopropenylphenol with dry potassium bromide (KBr) powder
in an agate mortar.

o Press the mixture into a thin, transparent pellet using a hydraulic press.

o Data Acquisition:
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[e]

Place the sample (ATR or KBr pellet) in the sample compartment of the FT-IR

spectrometer.

[e]

Record a background spectrum of the empty sample holder.

o

Record the sample spectrum over the desired range (e.g., 4000-400 cm~1).

[¢]

The final spectrum is typically presented in terms of transmittance or absorbance.

GC-MS (Gas Chromatography-Mass Spectrometry)

o Sample Preparation: Dissolve a small amount of 4-lsopropenylphenol in a volatile organic
solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

e GC Conditions:
o Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

o Injector: Set the injector temperature to a value that ensures rapid volatilization without
thermal decomposition (e.g., 250 °C).

o Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp
the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that ensures
elution of the compound (e.g., 280 °C).

o Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
» MS Conditions:
o lonization Mode: Use Electron lonization (El) at a standard energy (70 eV).

o Mass Analyzer: Scan a mass range that includes the molecular ion and expected
fragments (e.g., m/z 40-200).

o Interface Temperature: Ensure the transfer line from the GC to the MS is heated to prevent

condensation (e.g., 280 °C).
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« Data Analysis: Identify the peak corresponding to 4-lsopropenylphenol in the total ion
chromatogram (TIC) and analyze the corresponding mass spectrum to identify the molecular

ion and fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the
spectroscopic data of a chemical compound like 4-Isopropenylphenol.
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Caption: General workflow for spectroscopic analysis of 4-lsopropenylphenol.
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» To cite this document: BenchChem. [Spectroscopic Profile of 4-Isopropenylphenol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7838621/docs#spectroscopic-profile-of-4-
isopropenylphenol-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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